molecular formula C8H7NO2 B1269489 2-Methyl-1,3-benzoxazol-4-ol CAS No. 51110-60-2

2-Methyl-1,3-benzoxazol-4-ol

Cat. No. B1269489
CAS RN: 51110-60-2
M. Wt: 149.15 g/mol
InChI Key: XIYDNMUWIWSMKX-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazol-4-ol is a benzoxazole derivative, a class of heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique chemical properties and structural features. Although direct information on 2-Methyl-1,3-benzoxazol-4-ol is scarce, research on similar compounds provides insight into their synthesis, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related benzoxazole derivatives often involves cyclization reactions, starting from ortho-substituted phenols or anilines. A novel synthesis approach involves the copper-catalyzed coupling of o-halophenols and 2-halo-amides, leading to various benzoxazinones, showcasing the versatility of methods available for constructing the benzoxazole core under different conditions (Chen, Shen, & Bao, 2009).

Molecular Structure Analysis

Benzoxazole derivatives exhibit significant structural diversity, which influences their chemical reactivity and physical properties. The molecular structure is typically characterized by spectroscopic methods, including NMR and X-ray diffraction, providing detailed insights into the stereochemistry and electronic configuration of these compounds. For instance, studies on the stereochemistry of novel benzazepines and benzoxazines offer valuable data on the spatial arrangement and potential isomeric forms related to benzoxazole derivatives (Acosta Quintero et al., 2012).

Scientific Research Applications

Antioxidant Activity

2-Methyl-1,3-benzoxazol-4-ol has been studied for its antioxidant properties. Khizhan et al. (2011) examined its effect in radical chain oxidation of organic compounds and found a relationship between its antioxidant activity and electronic structure parameters (Khizhan et al., 2011).

Antimicrobial and Antitumor Properties

Glamočlija et al. (2018) investigated benzoxazole derivatives derived from Thymoquinone, which showed promising antibacterial, antifungal, and antitumor activities (Glamočlija et al., 2018). Phatangare et al. (2013) synthesized fluorescent benzoxazole derivatives with significant antibacterial and antifungal properties (Phatangare et al., 2013).

Crystallography and Molecular Studies

The crystal structures of biologically active benzoxazole derivatives were determined using X-ray diffraction and DFT calculations by Glamočlija et al. (2020) to analyze their molecular geometry (Glamočlija et al., 2020).

Ion Chemistry

Giorgi et al. (2004) explored the mass spectrometric methods to differentiate the isomeric ion structures of 2-methyl-1,3-benzoxazole and its analogs, providing insights into their chemical properties (Giorgi et al., 2004).

Fluorescent Probes

Tanaka et al. (2001) prepared benzoxazole derivatives for use as fluorescent probes, showing sensitivity to pH changes and selectivity in metal cations, which is significant for biological and environmental applications (Tanaka et al., 2001).

Antitubercular Activity

Łukowska-Chojnacka et al. (2018) synthesized novel benzoxazole derivatives and evaluated their antitubercular activity against various Mycobacterium strains, revealing their potential as antituberculosis drugs (Łukowska-Chojnacka et al., 2018).

Nanotechnology Applications

Ghodbane et al. (2012) investigated 2-phenyl-benzoxazole derivatives for their potential in nanotechnology, particularly as fluorescent nanomaterials suitable for biological and aqueous media (Ghodbane et al., 2012).

Synthetic Chemistry

Numerous studies, such as those by Naik & Bodke (2019), Quintero et al. (2012), and Lahm & Opatz (2014), have focused on developing synthetic pathways for benzoxazole derivatives, highlighting their versatility and potential in various chemical applications (Naik & Bodke, 2019), (Quintero et al., 2012), (Lahm & Opatz, 2014).

Environmental Research

Reemtsma et al. (2010) investigated benzotriazoles, including benzoxazole derivatives, for their occurrence and removal in wastewater, providing important insights into the environmental impact of these compounds (Reemtsma et al., 2010).

Safety And Hazards

The safety information signal word for 2-Methyl-1,3-benzoxazol-4-ol is "Warning" . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

properties

IUPAC Name

2-methyl-1,3-benzoxazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYDNMUWIWSMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323295
Record name 2-Methyl-1,3-benzoxazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-benzoxazol-4-ol

CAS RN

51110-60-2
Record name 51110-60-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1,3-benzoxazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DJ Kleinhans - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The title compound, C20H16NO3P, was synthesized by the addition of diphenylphosphine chloride to a tetrahydrofuran solution of Et3N and 2-methyl-1,3-benzoxazol-4-ol at 233 K. In …
Number of citations: 11 scripts.iucr.org
J Lalut, H Payan, A Davis, C Lecoutey, R Legay… - Scientific Reports, 2020 - nature.com
A rigidification strategy was applied to the preclinical candidate donecopride, an acetylcholinesterase inhibitor possessing 5-HT 4 R agonist activity. Inspired by promising bioactive …
Number of citations: 26 www.nature.com

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